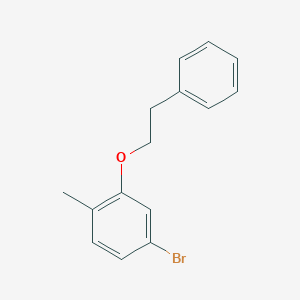

4-Bromo-1-methyl-2-phenethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-methyl-2-phenethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methyl group, and a phenethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-phenethoxybenzene typically involves the bromination of 1-methyl-2-phenethoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2-phenethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of derivatives with different substituents on the benzene ring.

Oxidation Products: Formation of quinones and other oxidized aromatic compounds.

Reduction Products: Formation of hydroxy derivatives and other reduced forms.

Scientific Research Applications

Applications in Organic Synthesis

4-Bromo-1-methyl-2-phenethoxybenzene serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various phenolic compounds and as a precursor for more complex molecules.

Key Reactions:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse functional groups.

- Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has shown promise as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their biological activities, including anti-cancer properties.

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of tumor cell growth. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance biological activity, making it a candidate for further development in cancer therapeutics .

Applications in Materials Science

In materials science, this compound is utilized in the development of organic electronic materials. Its derivatives are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Key Findings:

- Fluorescent Materials: Compounds derived from this compound have been synthesized as potential emissive materials for OLED applications. These materials exhibit desirable photophysical properties, such as high quantum efficiency and stability .

- Conductive Polymers: The compound can also be used to create conductive polymers, which are vital for developing flexible electronic devices.

Comparative Data Table

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Organic Synthesis | Various phenolic compounds | Useful intermediate for nucleophilic substitutions |

| Pharmaceuticals | Anticancer derivatives | Significant tumor growth inhibition observed |

| Materials Science | OLED emissive materials | High quantum efficiency and stability |

| Conductive polymers | Essential for flexible electronic device development |

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-phenethoxybenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The phenethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-methylbenzene: Similar structure but lacks the phenethoxy group.

4-Bromo-1-methyl-2-methoxybenzene: Similar structure with a methoxy group instead of a phenethoxy group.

4-Bromo-1-methyl-2-ethoxybenzene: Similar structure with an ethoxy group instead of a phenethoxy group.

Uniqueness

4-Bromo-1-methyl-2-phenethoxybenzene is unique due to the presence of the phenethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

4-Bromo-1-methyl-2-phenethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile, including mechanisms of action, therapeutic applications, and comparative studies with related compounds, is crucial for its development in pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-Bromo-1-methyl-2-(phenethoxy)benzene

- Molecular Formula : C15H15BrO

- Molecular Weight : 305.19 g/mol

The compound features a bromine atom, a methyl group, and a phenethoxy moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with bromine substitutions exhibit varying degrees of antimicrobial activity. A study showed that halogenated aromatic compounds, including brominated derivatives, can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances lipophilicity, potentially facilitating membrane penetration and disrupting bacterial cell walls .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 15.0 | Mitochondrial dysfunction |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for further investigation in drug formulation .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature due to bromination allows the compound to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Interaction : Competitive inhibition at active sites of cytochrome P450 enzymes.

Comparative Studies

When compared to other brominated compounds like 4-bromoaniline and bromobenzene derivatives, this compound exhibits enhanced biological activity due to the synergistic effects of its substituents.

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromoaniline | Moderate antimicrobial | Less effective against cancer cells |

| Bromobenzene | Low enzyme inhibition | Primarily used as a solvent |

| This compound | High anticancer and antimicrobial | Promising candidate for drug development |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For instance, a derivative with an additional methoxy group showed enhanced anticancer activity against multiple cell lines compared to the parent compound . These findings suggest that structural modifications can significantly influence biological outcomes.

Properties

IUPAC Name |

4-bromo-1-methyl-2-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-12-7-8-14(16)11-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYCBQKPJOUSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.